4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGVOKNVUPGGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-aminobenzoyl chloride with 3-(morpholin-4-yl)propylamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Procainamide Hydrochloride
- Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (CAS: 614-39-1).
- Molecular Formula : C₁₃H₂₁N₃O·HCl; Molecular Weight : 271.79 g/mol .
- Key Differences: Side Chain: Procainamide has a diethylaminoethyl group instead of a morpholinopropyl group. Pharmacology: Procainamide is a well-documented Class IA antiarrhythmic agent and sodium channel blocker, used clinically to treat ventricular tachycardia .
4-Amino-N-[2-(Dipropylamino)ethyl]benzamide Hydrochloride
- Structure: Features a dipropylaminoethyl side chain.
- Applications : Used as an internal standard in analytical assays due to its structural similarity to procainamide. Its extended alkyl chain (propyl vs. ethyl in procainamide) increases lipophilicity, which may enhance chromatographic separation efficiency .
4-Amino-N-(3-(Dodecyloxy)propyl)benzamide Hydrochloride
- Structure : Contains a dodecyloxypropyl group (C₁₂H₂₅O–).
- Molecular Weight : 399.02 g/mol (C₂₂H₃₉ClN₂O₂).
- Key Differences: The long dodecyl chain significantly increases hydrophobicity, making this compound suitable for lipid membrane studies or surfactant applications, unlike the shorter-chain morpholinopropyl derivative .
4-[(4-Chlorophenyl)sulfanylmethyl]-N-(3-morpholin-4-ylpropyl)benzamide Hydrochloride
- Structure : Incorporates a sulfanylmethyl-chlorophenyl group on the benzamide core.
- Applications: The sulfanyl and chlorophenyl moieties may enhance binding to sulfur-rich biological targets (e.g., enzymes or receptors), differentiating it from the unsubstituted 4-amino analog .
Comparative Data Table
Research Findings and Implications
- Morpholine vs. Alkylamine Side Chains: The morpholinopropyl group in 4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride likely improves aqueous solubility compared to procainamide’s diethylaminoethyl group, which could enhance bioavailability in hydrophilic environments .
- Pharmacological Potential: While procainamide is established in cardiology, the morpholine derivative’s unique structure suggests unexplored applications in central nervous system (CNS) disorders or glyoxalase inhibition, as morpholine rings are common in kinase inhibitors .
- Synthetic Flexibility: The compound’s benzamide core allows for functionalization at the 4-amino position, enabling the development of derivatives with tailored properties (e.g., sulfanylmethyl or halogenated analogs) .
Biological Activity
4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is a compound that has drawn significant interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a benzamide core and a morpholine ring, suggests diverse biological interactions. This article explores its biological activity, including enzyme inhibition, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHNO·HCl
- Molecular Weight : 273.76 g/mol
The hydrochloride salt form enhances its solubility, which is crucial for biological applications.
4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride primarily acts by inhibiting specific enzymes. It has been noted for its ability to bind to the active sites of target enzymes, thereby modulating their activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects in conditions like cancer and neurological disorders .
Enzyme Inhibition
Research indicates that this compound may serve as a biochemical probe for studying enzyme activities. It has shown inhibitory effects on several key enzymes involved in cellular processes:
- DNA Methyltransferases (DNMTs) : Studies have highlighted that certain derivatives of benzamide compounds exhibit potent inhibition of DNMTs, which play critical roles in epigenetic regulation and cancer biology .
Therapeutic Potential
The compound is under investigation for its therapeutic applications in various diseases:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific molecular pathways associated with cancer cell proliferation .
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions by modulating neurotransmitter systems.
Study 1: DNMT Inhibition
A study evaluated the efficacy of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride derivatives against human DNMT3A. The most potent derivative showed an EC value of 0.9 μM, indicating strong inhibitory activity. This suggests potential applications in reactivating silenced genes in leukemia cells .
Study 2: Antitumor Activity
In another study, the compound was assessed for its antitumor properties in various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
| Study | Target | EC50/IC50 Value | Notes |
|---|---|---|---|
| Study 1 | DNMT3A | 0.9 μM | Potent inhibitor; reactivates silenced genes |
| Study 2 | Cancer Cells | Varies | Dose-dependent reduction in cell viability |
Q & A
Q. What are the recommended synthetic routes for 4-amino-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step amidation process:
Intermediate Preparation : React 4-aminobenzoic acid with thionyl chloride to generate 4-aminobenzoyl chloride.
Coupling Reaction : Introduce 3-morpholin-4-ylpropylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane to form the benzamide intermediate .
Hydrochloride Salt Formation : Treat the freebase with hydrochloric acid in ethanol, followed by recrystallization from a 1:1 ethanol/water mixture to isolate the hydrochloride salt .
Purity Optimization :
- Use column chromatography (silica gel, 5% methanol in chloroform) to remove unreacted starting materials.
- Final purity (>98%) can be verified via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH2-CH2-O protons) and benzamide carbonyl (δ ~165 ppm in 13C NMR) .
- IR Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) .
- Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 336.2) and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (~10.5%) in the hydrochloride salt .
Advanced Research Questions
Q. How does the morpholinylpropyl substituent influence the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer: The morpholine moiety enhances solubility and facilitates binding to enzyme active sites via hydrogen bonding. For example:
- Target Enzymes : Similar benzamide derivatives inhibit bacterial acyl carrier protein synthase (AcpS-PPTase), critical for fatty acid biosynthesis .
- Binding Analysis : Molecular docking (e.g., AutoDock Vina) reveals hydrophobic interactions between the morpholine ring and enzyme pockets (e.g., AcpS-PPTase binding energy: −8.2 kcal/mol) .
- Functional Assays : Measure IC50 values using radiometric assays (e.g., inhibition of [14C]-malonyl-CoA incorporation into E. coli membranes) .
Q. What biochemical pathways are disrupted by this compound, and how can pathway-specific assays be designed?
Methodological Answer:
- Pathways Affected :
- Assay Design :
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Solubility vs. Permeability : Use shake-flask solubility tests (pH 7.4 PBS) and Caco-2 cell monolayers to assess bioavailability .
- Metabolic Stability : Conduct liver microsome assays (e.g., mouse/human CYP450 isoforms) to identify rapid degradation pathways .
- Structural Optimization : Introduce fluorinated substituents (e.g., 4-CF3) to enhance metabolic stability, as seen in related benzamide derivatives .
Q. What computational strategies are effective for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify rate-limiting steps (e.g., amide bond formation energy barriers) .
- Continuous Flow Reactors : Optimize residence time (e.g., 30 min at 80°C) and solvent systems (e.g., DMF/THF) to achieve >85% yield .
- DoE (Design of Experiments) : Apply Taguchi methods to evaluate factors like temperature, catalyst loading, and stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
